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Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SMD-3040 intermediate-1, a key
precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF related, matrix
associated, actin dependent regulator of chromatin, subfamily a, member 2) protein degrader,
SMD-3040. While detailed experimental protocols for the synthesis of this intermediate are not
publicly available, this document consolidates the known information regarding its chemical
properties, its role in the generation of a therapeutic agent, and the ultimate mechanism of
action of the final compound.

Chemical Identity and Properties

SMD-3040 intermediate-1 is a crucial building block in the multi-step synthesis of SMD-3040,
a proteolysis-targeting chimera (PROTAC). PROTACSs are heterobifunctional molecules that
induce the degradation of specific proteins by hijacking the cell's natural protein disposal
system.

Table 1: Physicochemical Properties of SMD-3040 Intermediate-1
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Property Value

CAS Number 3033110-45-8
Molecular Formula C29H36N6O3
Molecular Weight 516.63 g/mol

Role in the Synthesis of SMD-3040

SMD-3040 intermediate-1 serves as a foundational scaffold in the chemical synthesis of SMD-
3040. The synthesis of a PROTAC molecule like SMD-3040 involves the strategic linking of a
ligand that binds to the target protein (in this case, SMARCAZ2) and a ligand that recruits an E3
ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). SMD-3040 intermediate-1 constitutes
a significant portion of the final molecule, which is then further modified to incorporate the VHL-
recruiting ligand and the appropriate linker.[1]

The general synthetic workflow for creating a PROTAC such as SMD-3040 is conceptually
illustrated in the diagram below.
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Conceptual PROTAC Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of SMD-3040.

Mechanism of Action of the Final Compound, SMD-

3040

Understanding the mechanism of the final product, SMD-3040, is critical to appreciating the
significance of its intermediate. SMD-3040 is a PROTAC designed to selectively degrade the
SMARCAZ2 protein.[2][3] This is particularly relevant in cancers that have a deficiency in the
related SMARCA4 protein, creating a synthetic lethal relationship where the cancer cells

become highly dependent on SMARCAZ2 for survival.[1][2]

The mechanism of action of SMD-3040 involves the following key steps:

o Ternary Complex Formation: SMD-3040, with its two distinct ligand ends, simultaneously
binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
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[2]

 Ubiquitination: Once in proximity, the E3 ligase tags the SMARCA2 protein with ubiquitin
molecules.

o Proteasomal Degradation: The ubiquitinated SMARCAZ protein is then recognized and
degraded by the proteasome, the cell's protein degradation machinery.

o Selective Cell Death: The degradation of SMARCA2 in SMARCAA4-deficient cancer cells
leads to cell death.[4][5]
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SMD-3040 PROTAC Mechanism of Action
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Caption: Mechanism of action of the SMARCA2 PROTAC degrader SMD-3040.

Biological Activity of SMD-3040

The final compound, SMD-3040, has demonstrated potent and selective degradation of

SMARCAZ2 and significant anti-tumor activity in preclinical models.[6][7]
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Table 2: In Vitro and In Vivo Activity of SMD-3040

Parameter Cell Line /| Model Value Reference

DCso (SMARCAZ2

. 12 nM [6]
Degradation)
Dmax (SMARCA2
) 91% [6]
Degradation)
SMARCAA4-deficient
Glso (Cell Growth cancer cell lines (e.g.,
o 8.8-119nM [6]
Inhibition) SK-Mel-5, H838,
A549)
Effective tumor growth
Xenograft mouse inhibition at 25-50
Antitumor Activity model of human mg/kg (intravenous, [6]
melanoma twice weekly for two

weeks)

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of SMD-3040 intermediate-1
are not available in the public domain and are likely considered proprietary information. The
primary scientific literature describing the discovery of SMD-3040 provides a general overview
of the synthetic strategy but does not typically include exhaustive details for each intermediate
step.[8][9][10] Researchers interested in synthesizing this compound would likely need to
develop a synthetic route based on analogous chemical transformations described in the
medicinal chemistry literature.

Conclusion

SMD-3040 intermediate-1 is a critical chemical entity in the development of the targeted
protein degrader SMD-3040. While specific data and protocols for the intermediate itself are
scarce in publicly accessible resources, its importance is underscored by the potent and
selective anti-cancer activity of the final PROTAC molecule. The ultimate goal of synthesizing
this intermediate is to enable the creation of a therapeutic agent that can exploit the synthetic
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lethal relationship between SMARCA2 and SMARCA4 in certain cancers, offering a promising

avenue for targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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